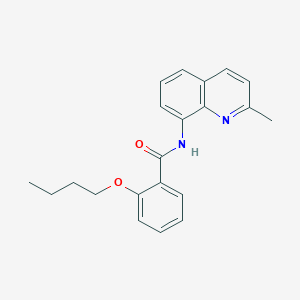![molecular formula C22H27FN4 B11335371 5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11335371.png)
5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl group, a fluorophenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
The synthesis of 5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the cyclopentyl group: This step may involve nucleophilic substitution reactions where a cyclopentyl group is introduced.
Incorporation of the fluorophenyl group: This can be done through Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Addition of the methyl group: This step involves methylation reactions using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various aryl or alkyl groups, expanding the compound’s structural diversity.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine include:
5-tert-butyl-N-cyclopentyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine:
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: This compound has a quinoline core and different substituents, offering unique properties and uses.
Eigenschaften
Molekularformel |
C22H27FN4 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H27FN4/c1-14-20(15-9-11-16(23)12-10-15)21-25-18(22(2,3)4)13-19(27(21)26-14)24-17-7-5-6-8-17/h9-13,17,24H,5-8H2,1-4H3 |
InChI-Schlüssel |
CKCSVGTUNXFCPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335289.png)

![1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine](/img/structure/B11335301.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335306.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11335309.png)

![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11335319.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335321.png)
![N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline](/img/structure/B11335322.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11335326.png)
![5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11335331.png)
![1-(benzylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11335336.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335337.png)
![1-butyl-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11335345.png)
